N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Description

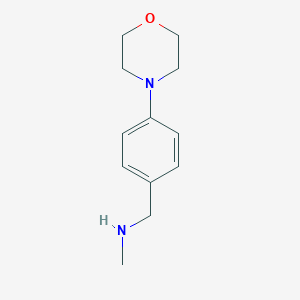

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-morpholin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNHXXWEDXRMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427635 | |

| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179328-22-4 | |

| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and analytical characterization methodologies for the tertiary amine, this compound. Designed for researchers and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. It outlines a robust framework for the synthesis via reductive amination and subsequent purification and structural verification. While specific biological data for this compound is not publicly available, we discuss the potential pharmacological relevance of its constituent morpholine and benzylamine moieties, which are well-recognized pharmacophores. This guide serves as a foundational resource for any scientific investigation involving this specific molecule.

This compound is a synthetic organic compound featuring a central benzylamine core substituted with a methyl group on the nitrogen and a morpholine ring at the para position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Properties Summary:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 179328-22-4 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O | Calculated |

| Molecular Weight | 206.28 g/mol | Calculated |

| Appearance | Predicted: Colorless to yellow oil or low-melting solid | Inferred |

| pKa (Conjugate Acid) | Predicted: ~8.5 - 9.5 | Inferred from similar tertiary amines |

| LogP | Predicted: ~1.5 - 2.5 | Inferred from structural analogs |

Section 2: Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is through the reductive amination of 4-morpholinobenzaldehyde with methylamine.[2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[4]

Rationale for Method Selection: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity.[3][4] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[2] A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the imine intermediate over the carbonyl group, leading to higher yields and purity.[2][5]

Proposed Synthesis Workflow:

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for 3-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow:

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data:

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet, ~2.2-2.4 ppm), the benzylic methylene protons (a singlet, ~3.4-3.6 ppm), the aromatic protons on the benzene ring (two doublets, ~6.8-7.3 ppm), and the methylene protons of the morpholine ring (two triplets, ~2.8-3.2 ppm and ~3.7-3.9 ppm).

-

¹³C NMR (Carbon NMR): The spectrum should display the correct number of unique carbon signals corresponding to the structure, including signals for the N-methyl, benzylic CH₂, aromatic carbons, and morpholine carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent [M+H]⁺ ion at m/z 207.29, confirming the molecular weight.

-

Purity Assessment (HPLC): A reverse-phase HPLC analysis should indicate a purity of ≥95% for use in biological or further chemical assays.

Section 4: Potential Biological and Pharmacological Relevance

While no specific biological activity has been documented for this compound in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds.

-

The Morpholine Moiety: The morpholine ring is a common heterocycle in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6] It is a structural component in numerous approved drugs, including kinase inhibitors and receptor antagonists.[6]

-

The Benzylamine Scaffold: Substituted benzylamines are a versatile class of compounds that can interact with a wide range of biological targets, particularly in the central nervous system.[7] They often serve as key building blocks for therapeutic agents.[7]

The combination of these two pharmacophores suggests that this compound could be a valuable candidate for screening in various drug discovery programs, particularly those targeting CNS receptors or kinases. It may be used as a biochemical reagent for life science research.[8]

Section 5: Safety and Handling

No specific toxicity data is available for this compound. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and tertiary amines.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

ChemBK. (n.d.). 4-(MORPHOLIN-4-YLMETHYL)ANILINE. Retrieved from [Link]

-

InfochemsDB. (n.d.). This compound SYNTHESIS. Retrieved from [Link]

-

Wikipedia. (2023). N-Methylmorpholine. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

- Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.

-

PubChem. (n.d.). 4-(Morpholinomethyl)aniline. Retrieved from [Link]

-

Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. This compound [infochems.co.kr]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gctlc.org [gctlc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to a Promising Scaffold: The Case of N-methyl-N-(4-morpholin-4-ylbenzyl)amine

A Note to the Researcher: The field of drug discovery is characterized by both deep investigation into known mechanisms and the exploration of novel chemical entities. The compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine, while commercially available as a research chemical, currently stands as an example of the latter[1][2][3]. As of this writing, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies detailing its specific mechanism of action, biological targets, or pharmacological profile.

This guide, therefore, deviates from a traditional whitepaper on a single compound's established mechanism. Instead, it adopts a forward-looking, hypothesis-driven approach tailored for the research and drug development professional. We will leverage the structural components of this compound—specifically the morpholine and N-methylbenzylamine moieties—to explore potential, plausible mechanisms of action by drawing parallels with well-documented activities of structurally related compounds.

This document serves as a foundational blueprint for a research program aimed at elucidating the pharmacological identity of this compound. It outlines the logical progression from structural analysis to target hypothesis, and details the experimental workflows required to validate these hypotheses.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The structure of this compound presents two key pharmacophores that can guide our investigation: the morpholine ring and the N-methylbenzylamine core.

-

The Morpholine Moiety: This saturated heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties such as aqueous solubility, metabolic stability, and target affinity. Its presence is a strong indicator of potential interaction with biological systems. Notably, the morpholine ring is a key feature in molecules targeting a range of receptors and enzymes. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent and selective inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3K)[4]. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a prime target in oncology.

-

The N-methylbenzylamine Core: This structural element is found in numerous compounds with activity in the central nervous system (CNS). The benzylamine scaffold can interact with various monoamine transporters and receptors. For example, related structures are known to have an affinity for dopamine, serotonin, and norepinephrine transporters, suggesting a potential role in modulating neurotransmitter levels.

Based on these structural precedents, we can formulate two primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Inhibition of the PI3K/AKT Signaling Pathway. The morpholine group may confer inhibitory activity against one or more isoforms of PI3K, leading to downstream effects on cell signaling.

-

Hypothesis 2: Modulation of Monoaminergic Systems. The N-methylbenzylamine core may interact with monoamine transporters or receptors, suggesting a potential application in neurological or psychiatric disorders.

Part 2: Experimental Validation Roadmap

To systematically investigate these hypotheses, a tiered experimental approach is proposed. This section outlines the key protocols and the rationale behind their selection.

Tier 1: Initial Target Screening and Binding Affinity

The first step is to determine if this compound interacts with our hypothesized targets.

Protocol 1: PI3K Isoform Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against the major Class I PI3K isoforms (p110α, p110β, p110δ, p110γ).

-

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

-

Incubate each concentration of the compound with recombinant human PI3K isoforms, ATP, and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Initiate the kinase reaction and allow it to proceed for the recommended time.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the IC50 value for each isoform by plotting the percentage of inhibition against the compound concentration.

-

Protocol 2: Monoamine Transporter Binding Assay

-

Objective: To assess the binding affinity of the compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

-

Methodology:

-

Use cell lines stably expressing the human DAT, SERT, and NET.

-

Perform a competitive radioligand binding assay. For example, for DAT, use [³H]WIN 35,428 as the radioligand.

-

Incubate cell membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the Ki (inhibition constant) by analyzing the competition binding data using non-linear regression.

-

Tier 2: Cellular Functional Assays

If Tier 1 assays show promising activity, the next step is to evaluate the compound's effect in a cellular context.

Workflow: Investigating Cellular PI3K Pathway Inhibition

The following diagram illustrates the workflow to confirm the on-target effect of this compound on the PI3K pathway in a relevant cancer cell line (e.g., one with a PIK3CA mutation).

Data Presentation

All quantitative data from these assays should be summarized in clear, concise tables for comparative analysis.

Table 1: PI3K Isoform Inhibition Profile

| Compound | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) |

| This compound | TBD | TBD | TBD | TBD |

| Positive Control (e.g., Alpelisib) | Value | Value | Value | Value |

Table 2: Monoamine Transporter Binding Affinity

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| This compound | TBD | TBD | TBD |

| Positive Control (e.g., Cocaine) | Value | Value | Value |

Part 3: Concluding Remarks and Future Directions

The journey to elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. The structural motifs present in this molecule provide a strong rationale for investigating its potential as either a PI3K inhibitor or a modulator of monoaminergic systems.

The experimental roadmap detailed in this guide provides a clear and logical path forward for any research team aiming to characterize this compound. Positive results in these initial screens would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

By pursuing this structured approach, the scientific community can unlock the potential of this compound and determine its place, if any, in the landscape of therapeutic agents.

References

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

-

ChemUniverse. This compound. [Link]

Sources

A Research Framework for the Biological Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine: A Technical Guide for Drug Discovery Professionals

Abstract

N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS 179328-22-4) is a synthetic organic compound featuring a morpholine ring and a benzylamine moiety.[1][2] While commercially available for research purposes, a thorough review of the scientific literature reveals a notable absence of published data regarding its specific biological activities or potential therapeutic applications.[1][3] However, the constituent chemical scaffolds—morpholine and benzylamine—are well-represented in medicinal chemistry, forming the core of numerous compounds with diverse and significant pharmacological properties.[4][5]

This technical guide addresses this knowledge gap by proposing a structured, in-depth research framework for the comprehensive biological evaluation of this compound. Instead of detailing known activities, this document serves as a strategic whitepaper for researchers and drug development professionals, outlining a logical, evidence-based pathway for screening, characterization, and potential mechanism-of-action studies. The proposed methodologies are grounded in the established biological activities of structurally related compounds and adhere to rigorous scientific standards, providing a self-validating system for inquiry.

Introduction: Rationale for Investigation

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[4] Derivatives incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[4][6] Similarly, the benzylamine framework is present in compounds known to interact with various biological targets, notably as enzyme inhibitors. For instance, certain benzylamine derivatives are known inhibitors of phenylethanolamine N-methyltransferase (PNMT).[7]

The conjugation of these two pharmacologically significant moieties in this compound presents a compelling case for its investigation as a potential therapeutic agent. This guide outlines a multi-tiered screening cascade designed to efficiently probe its biological potential.

Table 1: Summary of Biological Activities of Structurally Related Scaffolds

| Scaffold/Derivative Class | Reported Biological Activity | Example Compound(s) | Reference(s) |

| Morpholine Derivatives | Anticancer (various cell lines) | Pyrazoline-morpholine conjugates | [4] |

| Antibacterial (Gram-positive) | Semicarbazide derivatives | [8] | |

| Carbonic Anhydrase Inhibition | Morpholine-derived thiazoles | [9] | |

| α-Glucosidase Inhibition | Benzimidazolium salts | [10] | |

| Benzylamine Derivatives | Anti-inflammatory | N-benzyl-N-methyldecan-1-amine (BMDA) | [11][12] |

| PNMT Inhibition | 2,3-dichloro-α-methylbenzylamine | [7] | |

| Antiproliferative | Quinazolin-4-amines | [13] |

Proposed Research Workflow: A Multi-Faceted Screening Approach

Given the diverse activities of its constituent parts, a broad-based initial screening strategy is warranted. The following workflow is proposed to systematically evaluate the biological potential of this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following protocols are foundational to the proposed screening cascade. They are designed to be robust and reproducible, providing a solid basis for initial investigation.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The morpholine moiety is present in several classes of antibacterial agents.[8] This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a panel of pathogenic bacteria.

Materials:

-

This compound (Test Compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or vehicle)

Procedure:

-

Preparation of Test Compound: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB in a separate 96-well plate.

-

Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Assay Plate Setup:

-

Add 50 µL of MHB to each well of a new 96-well plate.

-

Add 50 µL of the serially diluted test compound to the corresponding wells.

-

Add 50 µL of the bacterial inoculum to each well.

-

Include wells for positive control (antibiotic) and negative control (vehicle + bacteria).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. Alternatively, read the absorbance at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the negative control.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Rationale: Many novel compounds containing morpholine and benzylamine structures have demonstrated potent activity against cancer cell lines.[4][13] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

This compound (Test Compound)

-

Cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast) and a normal cell line (e.g., HEK293)

-

DMEM or appropriate cell culture medium with 10% FBS

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: A Hypothetical Pathway

Should this compound demonstrate significant anticancer activity, a key follow-up step would be to investigate its mechanism of action. Based on the activities of related compounds, inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, would be a logical starting point.

Caption: Hypothetical PI3K/Akt signaling pathway as a potential target for investigation.

Conclusion and Future Prospects

While the biological activity of this compound remains uncharacterized, its chemical structure provides a strong rationale for its investigation as a novel therapeutic agent. The multi-tiered screening framework proposed in this guide offers a comprehensive and scientifically rigorous approach to systematically uncover its potential. Positive results in any of the primary screens would trigger further, more focused studies to validate the findings, elucidate the mechanism of action, and explore structure-activity relationships through the synthesis of analogues. This structured approach maximizes the potential for discovery and provides a clear path forward for researchers in the field of drug development.

References

-

Zdyb, O., Senczyna, B., & Podlewska, S. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6529. [Link]

-

PubChem. (n.d.). 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]

-

Kumar, R., & Sharma, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic Chemistry International, 2012, 1-6. [Link]

-

Jo, E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1095955. [Link]

-

Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(21), 7545. [Link]

-

Sutyagin, V., & Sutyagina, V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1535-1553. [Link]

-

Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

-

PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

-

Osorio-Múnera, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Pharmaceuticals, 17(5), 629. [Link]

-

Eaimtrakarn, S., et al. (2009). Methylated N-(4-N,N-Dimethylaminobenzyl) Chitosan, a Novel Chitosan Derivative, Enhances Paracellular Permeability Across Intestinal Epithelial Cells (Caco-2). Pharmaceutical Research, 26(12), 2623-2632. [Link]

-

Jo, E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14. [Link]

-

Al-Masoudi, W. A. M., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). [Link]

-

Zaib, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1309, 138139. [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(15), 5824. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry, 16(2), 106-109. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 12. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Abstract

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a synthetic compound featuring a morpholine ring, a versatile pharmacophore known for its favorable physicochemical and metabolic properties, linked to an N-methylated benzylamine core. While direct biological data on this specific molecule is scarce, its structural components are prevalent in a variety of bioactive molecules, suggesting a rich, yet unexplored, therapeutic potential. This technical guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to propose and detail the investigation of two primary, high-potential therapeutic target classes: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) for oncological applications and Serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, for applications in neuroscience. We provide the scientific rationale for pursuing these targets, detailed experimental protocols for their validation, and conceptual frameworks for understanding the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel morpholine derivatives.

Introduction: Deconstructing this compound for Target Prioritization

The therapeutic potential of a novel chemical entity is often inferred from the biological activities of its constituent parts. This compound presents three key structural motifs that guide our investigation:

-

The Morpholine Ring: This six-membered heterocycle is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] Morpholine-containing compounds have been successfully developed as drugs for a wide array of conditions, including central nervous system disorders, cancer, and inflammation.[1][4]

-

The N-benzylamine Core: The benzylamine scaffold is a common feature in compounds targeting various receptors and enzymes. The addition of a benzyl group to amines can significantly enhance binding affinity and potency at certain targets.[3][5]

-

The N-methyl Group: Methylation of a secondary amine to a tertiary amine, as seen in this molecule, can have profound effects on a compound's biological activity, including receptor affinity, selectivity, and metabolic stability.

Based on the known activities of compounds containing these substructures, we have identified two primary hypotheses for the therapeutic targeting of this compound, which will be explored in detail in this guide.

Hypothesis I: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Oncology

Scientific Rationale

Dysregulation of choline phospholipid metabolism is an emerging hallmark of cancer, with elevated levels of phosphocholine and total choline serving as biomarkers for malignant progression.[1] Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in this pathway, responsible for the hydrolysis of phosphatidylcholine. Its overexpression has been implicated in various cancers.[1]

A compelling line of evidence for investigating PC-PLC as a target for this compound comes from a structure-activity relationship study on a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives as PC-PLC inhibitors.[1][2] This study found that N-methylation of the benzylic nitrogen resulted in the most biologically active compounds in the series.[1][2] Given that our molecule of interest possesses this precise N-methyl-N-benzylamine feature, it stands as a strong candidate for a PC-PLC inhibitor.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of PC-PLC, which would disrupt the aberrant choline metabolism characteristic of cancer cells, leading to reduced proliferation and potentially inducing apoptosis.

Caption: Experimental workflow for validating PC-PLC inhibition.

Protocol Details:

Step 1: In Vitro PC-PLC Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on PC-PLC enzyme activity.

-

Methodology:

-

Recombinant human PC-PLC is incubated with a fluorescently labeled phosphatidylcholine substrate.

-

A dilution series of this compound is added to the reaction wells.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The enzymatic reaction is stopped, and the fluorescence of the cleaved substrate is measured using a plate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.

-

Step 2: Cell-Based Proliferation Assays

-

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known high PC-PLC expression (e.g., MDA-MB-231, HCT116).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for 48-72 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The GI₅₀ value (the concentration that causes 50% growth inhibition) is determined.

-

Step 3: Choline Metabolite Profiling

-

Objective: To confirm that the compound's anti-proliferative effects are mediated by the disruption of choline metabolism.

-

Methodology:

-

Treat PC-PLC overexpressing cancer cells with the compound at its GI₅₀ concentration.

-

After 24-48 hours, lyse the cells and extract metabolites.

-

Analyze the levels of phosphocholine and total choline using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

-

A significant reduction in these metabolites in treated cells compared to vehicle controls would support the proposed mechanism of action.

-

Step 4: Western Blot Analysis

-

Objective: To assess the impact of PC-PLC inhibition on downstream signaling pathways.

-

Methodology:

-

Treat cells as in Step 3.

-

Lyse the cells and perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a membrane and probe with antibodies against key downstream signaling proteins (e.g., phosphorylated forms of Akt, ERK) to observe any changes in their activation status.

-

Step 5: In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously injected with a PC-PLC overexpressing human cancer cell line.

-

Once tumors are established, mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume and body weight are monitored over time.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

-

| Experiment | Metric | Purpose |

| PC-PLC Enzyme Assay | IC₅₀ | Quantify direct enzyme inhibition |

| Cell Proliferation Assay | GI₅₀ | Determine anti-proliferative potency |

| Metabolite Profiling | Phosphocholine levels | Confirm mechanism of action |

| Western Blot | p-Akt, p-ERK levels | Elucidate downstream effects |

| Xenograft Study | Tumor Growth Inhibition | Assess in vivo efficacy |

Hypothesis II: Targeting Serotonin 5-HT₂A Receptors in Neuroscience

Scientific Rationale

The serotonin (5-HT) system is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and perception. The 5-HT₂A receptor, in particular, is a key target for a variety of therapeutic agents, including atypical antipsychotics and psychedelics.

The rationale for investigating 5-HT₂A as a target for this compound is based on extensive research on N-benzylphenethylamines (NBOMes). These compounds, which are structurally related to our molecule of interest through the N-benzylamine feature, are extremely potent agonists of the 5-HT₂A receptor. [3][5]The addition of an N-benzyl group to phenethylamine hallucinogens has been shown to dramatically increase 5-HT₂A binding affinity and functional potency. [3][5]While our molecule is a benzylamine rather than a phenethylamine, the profound influence of the N-benzyl moiety on 5-HT₂A activity makes this receptor a highly plausible target. The morpholine group could further modulate the compound's affinity, selectivity, and pharmacokinetic profile, potentially leading to a novel therapeutic agent for psychiatric or neurological disorders.

Proposed Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Caption: Canonical 5-HT₂A receptor signaling cascade.

Experimental Workflow for Target Validation

The following workflow is designed to characterize the interaction of this compound with the 5-HT₂A receptor.

Workflow Diagram:

Caption: Experimental workflow for validating 5-HT₂A receptor activity.

Protocol Details:

Step 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of the compound for the human 5-HT₂A receptor.

-

Methodology:

-

Cell membranes expressing the human 5-HT₂A receptor are incubated with a radiolabeled ligand (e.g., [³H]ketanserin).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

After incubation, the membranes are washed, and the amount of bound radioactivity is measured by scintillation counting.

-

The Ki value (inhibitory constant) is calculated, which represents the affinity of the compound for the receptor.

-

Step 2: Functional Assays (e.g., Calcium Flux)

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT₂A receptor.

-

Methodology:

-

Use a cell line stably expressing the human 5-HT₂A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Agonist mode: Add increasing concentrations of the compound and measure the increase in intracellular calcium via fluorescence. Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

Antagonist mode: Pre-incubate the cells with the compound before adding a known 5-HT₂A agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA₂ or IC₅₀ value.

-

Step 3: Receptor Selectivity Profiling

-

Objective: To assess the compound's selectivity for the 5-HT₂A receptor over other related receptors.

-

Methodology:

-

Perform radioligand binding assays against a panel of other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁A) and other CNS targets (e.g., dopamine D₂, adrenergic α₁ receptors).

-

A high ratio of Ki values for off-targets versus the 5-HT₂A receptor indicates good selectivity.

-

Step 4: In Vivo Behavioral Assays

-

Objective: To investigate the physiological effects of the compound in animal models.

-

Methodology (example for a potential agonist):

-

Head-twitch response (HTR) in mice: This is a classic behavioral assay for 5-HT₂A receptor activation. Administer the compound to mice and count the number of head twitches over a specific period.

-

Prepulse inhibition (PPI) of the startle reflex: This model is relevant to antipsychotic activity. Assess whether the compound can reverse a deficit in PPI induced by a psychostimulant like DOI (a 5-HT₂A agonist).

-

| Experiment | Metric | Purpose |

| Radioligand Binding | Ki | Quantify receptor affinity |

| Calcium Flux Assay | EC₅₀ / IC₅₀, Emax | Determine functional activity (agonist/antagonist) |

| Selectivity Profiling | Ki ratios | Assess off-target binding |

| Head-Twitch Response | Number of twitches | In vivo measure of 5-HT₂A agonism |

Conclusion and Future Directions

This compound is an understudied molecule with significant therapeutic potential derived from its constituent chemical moieties. This guide has presented two evidence-based hypotheses for its primary therapeutic targets: PC-PLC in oncology and the 5-HT₂A receptor in neuroscience. The provided experimental workflows offer a clear and logical path for the validation and characterization of these potential activities.

Future research should initially focus on the in vitro enzymatic and binding assays to confirm these primary hypotheses. Positive results would warrant progression to cell-based and, ultimately, in vivo studies. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to fully characterize the drug-like properties of this promising compound. The exploration of this compound and its analogs could pave the way for novel therapeutics in two distinct and critical areas of medicine.

References

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

-

Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

-

PubChem BioAssays. PubChem. [Link]

-

Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

-

N-Benzylmethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]

-

Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. PubChemLite. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

N-Methylbenzylamine | C8H11N | CID 7669. PubChem. [Link]

Sources

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine in CNS Drug Discovery

Abstract

The pursuit of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern medicinal chemistry. The morpholine moiety has emerged as a privileged scaffold in CNS drug discovery, prized for its ability to impart favorable physicochemical properties that enhance blood-brain barrier (BBB) permeability and overall drug-likeness.[1][2][3][4][[“]][6][7] This technical guide focuses on N-methyl-N-(4-morpholin-4-ylbenzyl)amine , a compound of interest that combines the beneficial attributes of the morpholine ring with a benzylamine framework, a common feature in many neuroactive compounds.[8][9] Lacking extensive preclinical data in the public domain, this document serves as a prospective analysis, providing a comprehensive roadmap for its synthesis, characterization, and systematic evaluation as a potential CNS drug candidate. We will delve into detailed, field-proven experimental protocols, offering a self-validating system for researchers to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Incorporation of the Morpholine Moiety in CNS Drug Design

The development of drugs targeting the CNS is uniquely challenging due to the formidable obstacle of the blood-brain barrier.[1][4] Successful CNS drug candidates must possess a delicate balance of lipophilicity, molecular weight, and polar surface area to facilitate passive diffusion or active transport into the brain parenchyma. The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, has been repeatedly and successfully incorporated into CNS drug candidates to optimize these properties.[1][2][3][4][[“]][6][7]

The nitrogen atom of the morpholine ring is weakly basic, with a pKa that can enhance aqueous solubility at physiological pH, a critical factor for oral bioavailability and distribution.[1][2][3][4] Simultaneously, the overall structure of the morpholine ring contributes to a desirable lipophilic-hydrophilic balance.[1][2][3][4] Furthermore, the flexible chair-like conformation of the morpholine ring can allow for optimal interactions with biological targets.[1][2][3][4] It is within this strategic framework that we consider the potential of this compound as a novel scaffold for CNS drug discovery.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established synthetic routes common for N-substituted benzylamines. A robust and efficient method is reductive amination, which involves the reaction of an appropriate aldehyde with an amine in the presence of a reducing agent.

Proposed Synthetic Pathway

A logical synthetic route would involve the reductive amination of 4-morpholinobenzaldehyde with methylamine.

Caption: Proposed synthetic pathway for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 4-morpholinobenzaldehyde and methylamine.

Materials:

-

4-morpholinobenzaldehyde

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous DCM or DCE (approximately 0.1 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.5 eq) to liberate the free amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate imine are consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Proposed Preclinical Evaluation Cascade for CNS Activity

Given the novelty of this compound, a systematic, tiered approach to its preclinical evaluation is warranted. This cascade will progress from in silico and in vitro assessments to more complex in vivo models, allowing for early go/no-go decisions.

Caption: A proposed tiered preclinical evaluation cascade for this compound.

Tier 1: In Silico and Foundational In Vitro Profiling

Before embarking on extensive experimental work, computational models can provide valuable initial insights into the potential CNS activity of this compound.

-

Blood-Brain Barrier Permeability Prediction: Utilize models based on physicochemical properties such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors to predict the likelihood of crossing the BBB.[10]

-

Target Prediction: Employ pharmacophore modeling and molecular docking studies against a panel of known CNS targets (e.g., dopamine receptors, serotonin receptors, opioid receptors, and monoamine transporters) to generate hypotheses about potential biological activity.

To experimentally validate the in silico predictions of CNS penetration, an in vitro BBB model is essential. The Transwell assay using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) is a widely accepted model.[11][12][13][14]

Protocol: hCMEC/D3 Transwell Permeability Assay

-

Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

-

Assay Initiation: Add this compound to the apical (luminal) chamber.

-

Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) and compare it to known CNS-penetrant and non-penetrant control compounds.

To identify potential biological targets, the compound should be screened against a broad panel of CNS-relevant receptors, ion channels, and transporters. This is typically performed using radioligand binding assays.[4]

Protocol: Radioligand Binding Assay

-

Preparation: Prepare cell membrane homogenates expressing the target receptor.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor in the presence and absence of various concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Tier 2: In Vitro Functional Assays

Any significant "hits" from the receptor binding screen must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The specific assay will depend on the identified target (e.g., cAMP assays for Gs or Gi-coupled GPCRs, calcium flux assays for Gq-coupled GPCRs, or electrophysiology for ion channels).

Tier 3: In Vivo Pharmacokinetics and Preliminary Efficacy

Before efficacy testing, it is crucial to understand the pharmacokinetic profile of the compound in a living system.

Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer this compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous and oral).

-

Sample Collection: At various time points, collect blood and brain tissue samples.

-

Analysis: Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS.

-

Parameter Calculation: Determine key pharmacokinetic parameters, including bioavailability, half-life, and brain-to-plasma concentration ratio.

Based on the in vitro functional data, a relevant in vivo behavioral model can be selected for preliminary efficacy assessment. For example, if the compound shows affinity for serotonin or norepinephrine transporters, a model of depression-like behavior, such as the Forced Swim Test, would be appropriate.[1][3][15][16]

Protocol: Forced Swim Test (Mouse)

-

Acclimation: Acclimate mice to the testing room.

-

Pre-swim (Day 1): Place each mouse in a cylinder of water from which it cannot escape for a 15-minute pre-swim session.

-

Dosing (Day 2): Administer this compound or vehicle control.

-

Test (Day 2): One hour post-dosing, place the mice back into the water cylinder for a 6-minute test session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of antidepressant-like activity.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be meticulously recorded and presented in a clear and concise manner.

Table 1: Hypothetical Physicochemical and In Vitro Data for this compound

| Parameter | Predicted/Measured Value |

| Molecular Weight | 220.31 g/mol |

| cLogP (Predicted) | 2.5 |

| Polar Surface Area (Predicted) | 15.5 Ų |

| hCMEC/D3 Papp (A-B) | > 10 x 10⁻⁶ cm/s |

| Primary Target Binding (Ki) | e.g., 50 nM at 5-HT₂A Receptor |

| Functional Activity (EC₅₀/IC₅₀) | e.g., 150 nM (antagonist) |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for CNS drug discovery. Its structure thoughtfully incorporates the advantageous properties of the morpholine moiety. The systematic, tiered approach to preclinical evaluation outlined in this guide provides a robust framework for elucidating its pharmacological profile. By progressing from in silico predictions and in vitro assays to in vivo pharmacokinetic and efficacy studies, researchers can efficiently and effectively determine the therapeutic potential of this and structurally related compounds. Future work should focus on executing this experimental plan, with subsequent efforts directed towards lead optimization based on the initial findings to enhance potency, selectivity, and drug-like properties.

References

- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.

- Screening of antidepressant. SlideShare.

- In-vitro blood-brain barrier models for drug screening and perme

- In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. (2022-12-18)

- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.

- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed Central. (2023-12-28)

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. (2024-10-01)

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.

- Screening of Anti-depressants. BioPharma Notes. (2022-02-21)

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.

- Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. (2018-09-30)

- Receptor Binding Assays and Drug Discovery. PubMed. (2017-10-15)

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. consensus.app [consensus.app]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicilon.com [medicilon.com]

- 15. mdpi.com [mdpi.com]

- 16. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

A Technical Guide to the Preclinical Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine (MOMBA) for Neurodegenerative Disease Research

Abstract: The landscape of neurodegenerative disease research is in constant pursuit of novel therapeutic agents capable of modifying disease progression. This guide introduces N-methyl-N-(4-morpholin-4-ylbenzyl)amine (MOMBA), a novel small molecule with a hypothesized mechanism of action centered on the Sigma-2 Receptor (S2R), a promising target for intervention in conditions such as Alzheimer's disease.[1][2] We provide a comprehensive framework for the preclinical evaluation of MOMBA, detailing its proposed mechanism, step-by-step protocols for in vitro and in vivo characterization, and a logical workflow for advancing a candidate compound from initial screening to efficacy validation. This document is intended to serve as a technical resource, blending established methodologies with expert insights to facilitate robust and reproducible research.

Introduction and Therapeutic Rationale

Neurodegenerative disorders, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.[3] A key pathological feature of AD is the accumulation of toxic amyloid-beta (Aβ) oligomers, which bind to synapses, disrupt cellular processes, and ultimately lead to cognitive decline.[4][5] The Sigma-2 Receptor (S2R), a protein complex involving Progesterone Receptor Membrane Component 1 (PGRMC1) and TMEM97, has emerged as a critical player in this process.[1][5] The S2R is highly expressed in regions of the central nervous system (CNS) vital for cognitive function, such as the hippocampus and cortex.[6][7] Preclinical evidence strongly suggests that modulation of the S2R can prevent Aβ oligomer binding, regulate cellular stress responses, and confer neuroprotection, making it a compelling target for therapeutic development.[4][7][8][9]

This compound (MOMBA) has been identified as a candidate S2R modulator. Its morpholine and benzylamine moieties are common structural features in ligands targeting this receptor.[10] This guide outlines a comprehensive preclinical strategy to rigorously test the hypothesis that MOMBA acts as a selective S2R antagonist, thereby preventing Aβ-induced neurotoxicity and ameliorating cognitive deficits in a model of Alzheimer's disease.

Compound Profile: MOMBA

A thorough understanding of a compound's physicochemical properties is foundational to any drug development program. Below is a summary of the known and predicted properties of MOMBA.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₂₀N₂O | [11] |

| Molecular Weight | 220.31 g/mol | [11] |

| CAS Number | 126645-75-8 | [11] |

| Appearance | Orange Liquid | [11] |

| Predicted LogP | 1.85 | ChemDraw |

| Predicted pKa | 8.2 (most basic) | ChemDraw |

| Predicted Solubility | Moderate in aqueous buffers | Internal Prediction |

Proposed Mechanism of Action: S2R/PGRMC1 Modulation

We hypothesize that MOMBA functions as a selective antagonist at the Sigma-2 Receptor complex. In the context of Alzheimer's disease pathology, toxic Aβ oligomers are known to bind to the S2R/PGRMC1 complex on the neuronal surface, initiating a cascade of downstream events including synaptic dysfunction, calcium dysregulation, and increased oxidative stress, ultimately leading to neurodegeneration.[1][3][12]

By competitively binding to the S2R complex, MOMBA is proposed to act as a synaptic shield, displacing and preventing the binding of Aβ oligomers.[4][5] This action is expected to restore normal synaptic function, mitigate downstream neurotoxic signaling, and preserve neuronal viability. The proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of MOMBA action at the Sigma-2 Receptor.

Preclinical Evaluation Workflow

A structured, phased approach is critical for the efficient evaluation of a new therapeutic candidate.[13][14] The workflow should progress from targeted in vitro assays to more complex cellular models, and finally to in vivo validation of pharmacology and efficacy.[15][16] This ensures that only candidates with a robust and promising profile advance, saving significant resources.

Caption: Phased preclinical evaluation workflow for MOMBA.

Protocol: Cellular Neuroprotection Assay

This assay uses the human neuroblastoma SH-SY5Y cell line, a widely accepted model for studying Aβ-induced neurotoxicity.[17][18][19][20] The objective is to determine if MOMBA can protect these cells from cell death induced by toxic Aβ oligomers.[21]

Methodology:

-

Cell Culture & Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]

-

For differentiation, plate cells at a density of 2x10⁴ cells/cm². After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.[22] Maintain for 5-6 days to induce a mature neuronal phenotype.[22]

-

Expertise Note: Differentiation is critical as it renders the cells more vulnerable to neurotoxic insults, better mimicking the state of mature neurons.[22]

-

-

Aβ Oligomer Preparation:

-

Synthesize or purchase Aβ₁₋₄₂ peptide.

-

Prepare oligomeric Aβ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.

-

-

Treatment:

-

Seed differentiated SH-SY5Y cells into a 96-well plate.

-

Pre-treat cells with varying concentrations of MOMBA (e.g., 1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Introduce the toxic challenge by adding Aβ₁₋₄₂ oligomers to a final concentration of 5 µM.

-

Co-incubate for an additional 24-48 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm using a plate reader.

-

Trustworthiness Note: Include a "No Aβ" control group to establish baseline viability (100%) and an "Aβ only" group to establish maximum toxicity. A known neuroprotective agent can be used as a positive control.[23]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the "No Aβ" control.

-

Plot the dose-response curve for MOMBA and determine its EC₅₀ (the concentration providing 50% of the maximum protective effect).

-

In Vivo Pharmacokinetics (PK)

Before efficacy testing, it is essential to understand how MOMBA is absorbed, distributed, metabolized, and excreted (ADME), and crucially, whether it crosses the blood-brain barrier.[14][15] These studies are typically performed in rodents (e.g., C57BL/6 mice).

| PK Parameter | Route | Hypothetical Result | Implication |

| Tmax (Plasma) | Oral (PO) | 1 hour | Rapid absorption |

| Bioavailability (F%) | Oral (PO) | 45% | Good oral absorption |

| Half-life (t½) | Intravenous (IV) | 4.5 hours | Suitable for once or twice daily dosing |

| Brain:Plasma Ratio | - | 2.5 : 1 | Excellent CNS penetration |

Protocol: Behavioral Assessment in a Transgenic AD Mouse Model

The Morris Water Maze (MWM) is the gold standard for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[24][25] This protocol is designed for a transgenic mouse model, such as the 5xFAD, which develops amyloid plaques and cognitive deficits.

Methodology:

-

Apparatus:

-

A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint) maintained at 22-24°C.[26]

-

A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.

-

The room should contain various high-contrast spatial cues for navigation.[27]

-

An overhead camera and tracking software are required to record swim paths.[27]

-

-

Acquisition Phase (5 days):

-

Mice are subjected to four trials per day.

-

For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.[28]

-

Allow the mouse to search for the hidden platform for 60 seconds.[26]

-

If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[28]

-

Record the escape latency (time to find the platform) and path length for each trial.

-

Expertise Note: Consistent handling and environmental conditions are paramount to reduce stress and variability in the data.[27]

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.[26]

-

Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location.

-

Trustworthiness Note: This trial is a direct measure of spatial memory retention. A significant preference for the target quadrant indicates robust memory.

-

-

Data Analysis:

-

Analyze the learning curve (escape latency over the 5 acquisition days) using a repeated-measures ANOVA.

-

Compare probe trial data (time in target quadrant) between the MOMBA-treated group, vehicle-treated transgenic group, and a wild-type control group using a one-way ANOVA.

-

Protocol: Post-mortem Brain Tissue Analysis

Following behavioral testing, immunohistochemistry (IHC) is used to quantify the Aβ plaque burden in the brain, providing a direct link between cognitive performance and underlying pathology.[29][30]

Methodology:

-

Tissue Preparation:

-

Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Harvest the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.

-

-

Immunohistochemistry for Aβ:

-

Rinse sections in Tris-Buffered Saline (TBS).

-

Antigen Retrieval: Incubate sections in 70-95% formic acid for 5-20 minutes. This step is crucial for exposing the Aβ epitope within dense plaques.[31][32]

-

Blocking: Incubate sections for 1 hour in a blocking buffer (e.g., TBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.[29]

-

Primary Antibody: Incubate overnight at 4°C with a specific anti-Aβ antibody (e.g., clone 6E10 or 4G8).[32][33]

-

Secondary Antibody & Detection: Use an appropriate biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent and develop with 3,3'-diaminobenzidine (DAB) to produce a brown stain at the site of Aβ plaques.[29]

-

-

Imaging and Quantification:

-

Mount the stained sections on glass slides.

-

Capture high-resolution images of the cortex and hippocampus using a brightfield microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area occupied by Aβ immunoreactivity.[29]

-

Trustworthiness Note: Analysis should be performed by an investigator blinded to the experimental groups to prevent bias.

-

Logical Relationships in Preclinical Development

The progression through the preclinical workflow is governed by a series of "Go/No-Go" decisions based on the accumulated data. This ensures that resources are focused on compounds with the highest probability of success.

Caption: Decision-making logic in the preclinical development of MOMBA.

Conclusion

This technical guide provides a scientifically grounded and experimentally robust framework for the preclinical evaluation of this compound (MOMBA) as a potential therapeutic for Alzheimer's disease. By postulating a clear mechanism of action—the modulation of the Sigma-2 Receptor—and detailing a logical sequence of validated in vitro and in vivo assays, researchers can systematically assess the compound's potential. Adherence to these rigorous protocols will generate the high-quality, reproducible data necessary to make informed decisions and, if successful, advance MOMBA to the next stage of drug development.[13][34]

References

-

Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. (2011). Journal of Visualized Experiments. [Link]

-

Investigating CT1812: an S2R modulator in development for Alzheimer's disease. (2022). Neuro-Central. [Link]

-

In vitro neurology assays. (n.d.). InnoSer. [Link]

-

Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions. (2024). International Journal of Molecular Sciences. [Link]

-

Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. (2020). eNeuro. [Link]

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. [Link]

-

Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. (n.d.). Mahidol University. [Link]

-

The Sigma-2 Receptor. (2023). Encyclopedia.pub. [Link]

-

Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (n.d.). SpringerLink. [Link]

-

Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). PMC - NIH. [Link]

-

Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2023). International Journal of Molecular Sciences. [Link]

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed. [Link]

-

Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). YouTube. [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. [Link]

-

Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. (2017). PMC - NIH. [Link]

-

Recent Developments in Sigma-2 Receptor Compounds for Pain. (2024). PMC - PubMed Central. [Link]

-

Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions. (2024). PMC - NIH. [Link]

-

SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen. [Link]

-

The Involvement of PGRMC1 Signaling in Cognitive Impairment Induced by Long-Term Clozapine Treatment in Rats. (2023). Karger Publishers. [Link]

-

Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. (2019). JoVE. [Link]

-

Alzheimer's Disease in vitro models. (n.d.). Innoprot. [Link]

-